Cas no 479552-94-8 (1h-Pyrrolo2,3-Bpyridin-4-yl Trifluoromethanesulfonate)
1h-Pyrrolo2,3-Bpyridin-4-yl Trifluoromethanesulfonate Chemical and Physical Properties
Names and Identifiers
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- Methanesulfonic acid, trifluoro-, 1H-pyrrolo[2,3-b]pyridin-4-yl ester (9CI)
- 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate
- Methanesulfonic acid, trifluoro-, 1H-pyrrolo[2,3-b]pyridin-4-yl ester
- DTXSID90625963
- AKOS015852971
- 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate, AldrichCPR
- trifluoro-methanesulfonic acid-1H-pyrrolo[2,3-b]pyridin-4-yl ester
- MFCD09763669
- 479552-94-8
- 1H-PYRROLO[2,3-B]PYRIDIN-4-YLTRIFLUOROMETHANESULFONATE
- SCHEMBL1776911
- 1h-Pyrrolo2,3-Bpyridin-4-yl Trifluoromethanesulfonate
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- MDL: MFCD09763669
- Inchi: 1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-6-2-4-13-7-5(6)1-3-12-7/h1-4H,(H,12,13)
- InChI Key: LRYTVOHQGBBSAZ-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(=O)(=O)OC1C=CN=C2C=1C=CN2
Computed Properties
- Exact Mass: 265.99700
- Monoisotopic Mass: 265.997
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.4A^2
- XLogP3: 2.1
Experimental Properties
- Density: 1.701
- Refractive Index: 1.573
- PSA: 80.43000
- LogP: 2.87210
1h-Pyrrolo2,3-Bpyridin-4-yl Trifluoromethanesulfonate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1h-Pyrrolo2,3-Bpyridin-4-yl Trifluoromethanesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000954-1G |
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate |
479552-94-8 | Aldrich | 1G |
¥8753.36 | 2022-02-24 | |
| Matrix Scientific | 026250-100mg |
1H-Pyrrolo[2,3-b]pyridin-4-yltrifluoromethanesulfonate |
479552-94-8 | 100mg |
$237.00 | 2023-09-09 | ||
| TRC | P841388-10mg |
1h-Pyrrolo[2,3-B]pyridin-4-yl Trifluoromethanesulfonate |
479552-94-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P841388-50mg |
1h-Pyrrolo[2,3-B]pyridin-4-yl Trifluoromethanesulfonate |
479552-94-8 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P841388-100mg |
1h-Pyrrolo[2,3-B]pyridin-4-yl Trifluoromethanesulfonate |
479552-94-8 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Chemenu | CM366436-1g |
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate |
479552-94-8 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM366436-5g |
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate |
479552-94-8 | 95% | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM366436-25g |
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate |
479552-94-8 | 95% | 25g |
$*** | 2023-05-30 | |
| abcr | AB263451-1 g |
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate; . |
479552-94-8 | 1 g |
€891.00 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1074066-1g |
1H-pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate |
479552-94-8 | 98% | 1g |
¥10785.00 | 2024-05-12 |
1h-Pyrrolo2,3-Bpyridin-4-yl Trifluoromethanesulfonate Suppliers
1h-Pyrrolo2,3-Bpyridin-4-yl Trifluoromethanesulfonate Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 1h-Pyrrolo2,3-Bpyridin-4-yl Trifluoromethanesulfonate
Introduction to 1H-Pyrrolo[2,3-b]pyridin-4-yl Trifluoromethanesulfonate (CAS No. 479552-94-8)
The compound 1H-Pyrrolo[2,3-b]pyridin-4-yl Trifluoromethanesulfonate, identified by its CAS number 479552-94-8, represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule, characterized by its fused pyrrole and pyridine rings with a trifluoromethanesulfonate (triflate) functional group, has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry.
1H-Pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocycle that serves as a versatile scaffold in drug design. The presence of the trifluoromethanesulfonate group enhances the compound's solubility and reactivity, making it an attractive intermediate for further chemical modifications. This feature is particularly valuable in the synthesis of more complex molecules, such as kinase inhibitors and other bioactive agents.
Recent studies have highlighted the importance of 1H-Pyrrolo[2,3-b]pyridin-4-yl Trifluoromethanesulfonate in the development of novel therapeutic agents. Its structural motif is found in several pharmacologically active compounds, including those targeting cancer and inflammatory diseases. The triflate group not only improves synthetic accessibility but also allows for selective functionalization, enabling the creation of libraries of derivatives with tailored biological activities.
In the realm of drug discovery, the compound has been explored for its potential as a scaffold in the design of small-molecule inhibitors. For instance, derivatives of 1H-Pyrrolo[2,3-b]pyridine have shown promise in inhibiting enzymes involved in signal transduction pathways relevant to oncogenesis. The trifluoromethanesulfonate moiety plays a crucial role in stabilizing reactive intermediates during synthetic processes, facilitating the development of more efficient synthetic routes.
The utility of 1H-Pyrrolo[2,3-b]pyridin-4-yl Trifluoromethanesulfonate extends beyond academic research. Pharmaceutical companies are increasingly leveraging this compound as a building block for next-generation therapeutics. Its ability to undergo cross-coupling reactions under mild conditions makes it particularly useful in parallel synthesis campaigns aimed at identifying novel drug candidates.
From a chemical biology perspective, the compound's scaffold mimics natural products found in microbial ecosystems. These natural products often serve as inspiration for synthetic chemists due to their unique structures and biological activities. By incorporating elements of 1H-Pyrrolo[2,3-b]pyridine into synthetic designs, researchers can harness nature's own innovation to develop new therapeutic strategies.
The trifluoromethanesulfonate group also contributes to the compound's stability under various storage conditions, ensuring that it remains viable for long-term studies. This stability is critical for both preclinical and clinical research, where consistent compound quality is paramount. Furthermore, the group's electron-withdrawing nature enhances the molecule's lipophilicity, which can be advantageous when designing oral formulations.
Advances in computational chemistry have further accelerated the exploration of 1H-Pyrrolo[2,3-b]pyridin-4-yl Trifluoromethanesulfonate. Molecular modeling studies predict that this compound interacts favorably with biological targets such as protein kinases and transcription factors. These interactions are key to understanding its potential as an inhibitor or modulator of disease-related pathways.
In conclusion, 1H-Pyrrolo[2,3-b]pyridin-4-yl Trifluoromethanesulfonate (CAS No. 479552-94-8) represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and functional properties make it a valuable tool for developing new therapeutic agents. As research continues to uncover its potential applications, this compound is poised to play a significant role in future advancements across multiple disciplines within chemical biology and medicinal chemistry.
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